Cas no 586966-54-3 (tert-Buthyl Pitavastatin)
tert-Buthyl Pitavastatin Chemical and Physical Properties
Names and Identifiers
-
- tert-Buthyl Pitavastatin
- tert-Butyl pitavastatin
- 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, 1,1-dimethylethyl ester, (3R,5S,6E)-
- PITAVASTATIN T-BUTYL ESTER
- Pitavstatin PB5
- (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6(E)-heptanoic acid tert-butyl ester
- (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid tert-butyl ester
- (3R,5S,6E)7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydrosy-6-heptaneacid,ethylester
- tert-butyl (3R,5S,E)-7-(2-chloropropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Pitavastatin Impurity 17
- (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid,1,1-dimethylethyl ester
- Pitavastatin tert-Butyl Ester
- AK163142
- C29H32FNO4
- BCP11893
- AX8294837
- ST24050101
- X6294
- 966C543
- tert-butyl (E,3R,5S)-7-
- AKOS015896317
- tert-butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- rel-(3R,5S,E)-tert-Butyl7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- 6-Heptenoic acid,7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-,1,1-dimethylethyl ester, (3R,5S,6E)-
- 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid tert-butyl ester
- HY-135384
- AC-3405
- DS-8016
- SCHEMBL355048
- 586966-54-3
- rel-(3R,5S,E)-tert-Butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- MFCD12755990
- C75745
- SCHEMBL355050
- A831980
- CS-0112208
- 615263-53-1
- (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid 1,1-dimethylethyl ester; 1,1-Dimethylethyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate; Pitavastatin tert-Butyl Ester
-
- Inchi: 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1
- InChI Key: RCARMBIYAHBUHR-UQECUQMJSA-N
- SMILES: FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C1CC1
Computed Properties
- Exact Mass: 477.23200
- Monoisotopic Mass: 477.23153666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.6
- XLogP3: 4.8
Experimental Properties
- Density: 1.235
- Boiling Point: 674.454°C at 760 mmHg
- Flash Point: 361.697°C
- Refractive Index: 1.624
- PSA: 79.65000
- LogP: 5.77520
tert-Buthyl Pitavastatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129189-25g |
tert-butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
586966-54-3 | 95% | 25g |
$*** | 2023-05-30 | |
| Ambeed | A149477-100mg |
tert-Butyl pitavastatin |
586966-54-3 | 97% | 100mg |
$5.00 | 2022-03-29 | |
| Ambeed | A149477-250mg |
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
586966-54-3 | 97% | 250mg |
$8.0 | 2025-02-25 | |
| Ambeed | A149477-1g |
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
586966-54-3 | 97% | 1g |
$17.0 | 2025-02-25 | |
| Ambeed | A149477-5g |
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
586966-54-3 | 97% | 5g |
$49.0 | 2025-02-25 | |
| Ambeed | A149477-25g |
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
586966-54-3 | 97% | 25g |
$166.0 | 2025-02-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27780-5g |
tert-Butyl pitavastatin |
586966-54-3 | 97% | 5g |
¥320.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27780-1g |
tert-Butyl pitavastatin |
586966-54-3 | 97% | 1g |
¥107.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27780-250mg |
tert-Butyl pitavastatin |
586966-54-3 | 97% | 250mg |
¥42.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27780-100mg |
tert-Butyl pitavastatin |
586966-54-3 | 97% | 100mg |
¥29.0 | 2023-09-06 |
tert-Buthyl Pitavastatin Suppliers
tert-Buthyl Pitavastatin Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on tert-Buthyl Pitavastatin
tert-Butyl Pitavastatin (CAS No. 586966-54-3): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research
tert-Butyl Pitavastatin (CAS No. 586966-54-3) is a derivative of Pitavastatin, a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound has garnered significant attention in the pharmaceutical industry due to its potential therapeutic applications in the management of hypercholesterolemia and related cardiovascular diseases.
The chemical structure of tert-Butyl Pitavastatin is characterized by a tert-butyl group attached to the hydroxyl group of Pitavastatin, which enhances its stability and solubility properties. This modification is crucial for improving the drug's pharmacokinetic profile, including its bioavailability and metabolic stability. The tert-butyl group also contributes to the compound's reduced lipophilicity, which can be beneficial in reducing potential side effects associated with high lipophilicity.
Recent studies have highlighted the efficacy of Pitavastatin in lowering low-density lipoprotein cholesterol (LDL-C) levels and improving lipid profiles in patients with hypercholesterolemia. A meta-analysis published in the Journal of Clinical Lipidology (2021) demonstrated that Pitavastatin significantly reduced LDL-C levels by an average of 40% compared to placebo, with a favorable safety profile. The tert-butyl derivative, tert-Butyl Pitavastatin, is expected to exhibit similar or enhanced therapeutic effects due to its improved pharmacological properties.
In addition to its cholesterol-lowering effects, Pitavastatin has been shown to possess anti-inflammatory and anti-atherosclerotic properties. These effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vascular endothelial cells. A study published in the American Journal of Cardiology (2022) found that Pitavastatin treatment significantly reduced markers of inflammation and improved endothelial function in patients with coronary artery disease.
The development of tert-Butyl Pitavastatin as a prodrug has also been explored to enhance its therapeutic potential. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The tert-butyl group in tert-Butyl Pitavastatin can be cleaved by esterases in the liver, releasing active Pitavastatin. This approach can improve drug delivery and reduce systemic exposure, thereby minimizing potential side effects.
Clinical trials evaluating the safety and efficacy of Pitavastatin have shown promising results. A Phase III clinical trial conducted by Daiichi Sankyo Co., Ltd., demonstrated that Pitavastatin was well-tolerated and effective in reducing LDL-C levels in patients with hypercholesterolemia. The trial also reported a low incidence of adverse events, including myopathy and liver enzyme elevations, which are common side effects associated with other statins.
The pharmacokinetics of Pitavastatin have been extensively studied, revealing a rapid absorption and a short half-life. However, the presence of the tert-butyl group in tert-Butyl Pitavastatin may alter these parameters, potentially leading to a more sustained release and prolonged therapeutic effect. Preclinical studies have shown that tert-Butyl Pitavastatin exhibits a slower absorption rate and a longer half-life compared to native Pitavastatin, which could translate into improved patient compliance and reduced dosing frequency.
In conclusion, tert-Butyl Pitavastatin (CAS No. 586966-54-3) represents an important advancement in the development of statin-based therapies for hypercholesterolemia and cardiovascular disease. Its unique chemical structure and enhanced pharmacological properties make it a promising candidate for further clinical investigation. Ongoing research aims to fully elucidate its therapeutic potential and optimize its use in clinical practice.
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